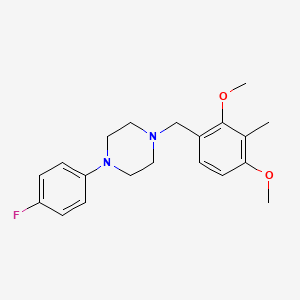

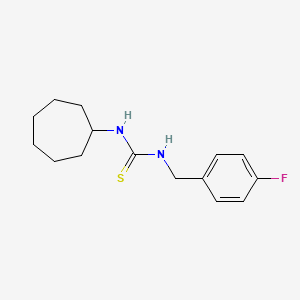

![molecular formula C14H14N2OS B5705218 N-[3-(methylthio)phenyl]-N'-phenylurea](/img/structure/B5705218.png)

N-[3-(methylthio)phenyl]-N'-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[3-(methylthio)phenyl]-N'-phenylurea, commonly known as Prometryn, is a herbicide that is widely used in agriculture. It belongs to the group of triazines and is known for its effectiveness in controlling weeds.

Mechanism of Action

Prometryn acts as a photosynthesis inhibitor by blocking the electron transport chain in plants. It binds to the D1 protein of photosystem II, which disrupts the transfer of electrons from water to NADP+. This results in the production of reactive oxygen species, which damage the photosynthetic machinery and ultimately lead to the death of the plant.

Biochemical and Physiological Effects

Prometryn has been shown to have both acute and chronic effects on non-target organisms. In plants, it causes chlorosis, necrosis, and stunted growth. In animals, it can cause liver and kidney damage, reproductive toxicity, and developmental abnormalities. Prometryn has also been shown to have an impact on soil microbial communities, leading to changes in nutrient cycling and soil structure.

Advantages and Limitations for Lab Experiments

Prometryn is a useful tool for studying the effects of herbicides on plants and the environment. It is relatively easy to apply and has a well-characterized mode of action. However, its use in lab experiments is limited by its toxicity to non-target organisms. Careful consideration must be given to the dosage and application method to minimize the impact on non-target organisms.

Future Directions

There are several areas of research that could be explored in the future. One area is the development of more environmentally friendly herbicides that are less toxic to non-target organisms. Another area is the investigation of the long-term effects of herbicides on soil properties and microbial communities. Finally, the impact of herbicides on ecosystem services such as pollination and pest control should be further studied to better understand the broader implications of their use.

Conclusion

Prometryn is a widely used herbicide that has been extensively studied in scientific research. Its mode of action as a photosynthesis inhibitor has been well characterized, and its effects on plants, animals, and soil microbial communities are well documented. While it is a useful tool for studying the effects of herbicides, its toxicity to non-target organisms limits its use in lab experiments. Further research is needed to develop more environmentally friendly herbicides and to better understand the broader implications of their use.

Synthesis Methods

Prometryn is synthesized by reacting 3-methylthioaniline with cyanic acid and phenylisocyanate. The reaction takes place in the presence of a catalyst such as potassium hydroxide. The resulting product is then purified and crystallized to obtain pure Prometryn.

Scientific Research Applications

Prometryn is extensively used in scientific research to study its effects on plants and the environment. It is used to investigate the impact of herbicides on crop growth, soil properties, and microbial communities. Prometryn is also used to study the effects of herbicides on non-target organisms such as insects, birds, and mammals.

properties

IUPAC Name |

1-(3-methylsulfanylphenyl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c1-18-13-9-5-8-12(10-13)16-14(17)15-11-6-3-2-4-7-11/h2-10H,1H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKAWEGBSNFGMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5705147.png)

![1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5705160.png)

![2-ethyl-3-(4-fluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5705183.png)

![3,4-dimethoxybenzaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5705198.png)

![ethyl 2-[(4-methylphenoxy)methyl]imidazo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B5705220.png)